(E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine
Description
The compound (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is a pyridazine derivative characterized by a furan ring at position 3 and a sulfonated piperazine moiety at position 6, substituted with a 4-methylstyryl group. Pyridazine derivatives are known for their heterocyclic aromatic structure, which enables diverse biological interactions.
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-17-4-6-18(7-5-17)10-16-29(26,27)25-13-11-24(12-14-25)21-9-8-19(22-23-21)20-3-2-15-28-20/h2-10,15-16H,11-14H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZAPBSORMNEM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyridazine Core : A six-membered ring containing two adjacent nitrogen atoms.
- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, which is often involved in drug design for its ability to enhance solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Many pyridazine derivatives have shown promise in inhibiting cancer cell lines.
- Antimicrobial Properties : Compounds with furan and piperazine moieties have demonstrated significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory responses.
Antitumor Activity
A study evaluated a series of pyridazine derivatives for their antitumor efficacy against various cancer cell lines. The results indicated that certain modifications to the piperazine and furan components significantly enhanced cytotoxicity against breast and colon cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 12.5 |
| Compound B | HT-29 (Colon) | 15.0 |
| Compound C | A549 (Lung) | 20.0 |
Antimicrobial Activity
The antimicrobial efficacy of (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine was assessed against several bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory diseases.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : The compound may affect NF-kB signaling pathways, reducing inflammation.
- DNA Interaction : Some pyridazine derivatives can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
- Case Study on Antitumor Activity : In a recent clinical trial, a derivative similar to (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine was administered to patients with advanced solid tumors. Results indicated a partial response in 30% of participants, highlighting the potential for further development.
- Case Study on Antimicrobial Efficacy : A laboratory study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating chronic infections where biofilms are prevalent.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine exhibit promising anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a derivative demonstrated potent activity against breast cancer cell lines by inducing apoptosis and inhibiting cell migration .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining bacterial integrity. A study reported that modifications to the piperazine moiety enhanced the compound's efficacy against resistant strains of Staphylococcus aureus .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine. SAR studies have revealed that variations in the furan and piperazine rings significantly impact biological activity.
Case Study: Anticancer Efficacy
A comprehensive study evaluated the efficacy of (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine against various cancer cell lines, including MCF-7 and A549. The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study: Antimicrobial Activity
In another investigation, the compound was tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated that specific modifications to the sulfonamide group resulted in enhanced antibacterial activity, making it a candidate for developing new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridazine Core
The pyridazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key reactions include:
Chlorination
-
Treatment with POCl₃ at reflux replaces hydroxyl groups with chlorine atoms.
-
Example: 3-hydroxypyridazine derivatives convert to 3-chloropyridazines in 86% yield under these conditions .
Thiolation
-
Reaction with P₂S₅ replaces oxygen with sulfur, forming pyridazinethiones (e.g., 1228 cm⁻¹ C=S absorption in IR) .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 4 h | 3-Chloropyridazine derivative | 86% |
| Thiolation | P₂S₅, toluene, 110°C, 6 h | Pyridazinethione | 78% |
Functionalization via Piperazine Sulfonamide
The sulfonamide group participates in:
Sulfonamide Bond Cleavage
-
Acidic hydrolysis (e.g., HCl/H₂O) breaks the S-N bond, yielding free piperazine and sulfonic acid derivatives.
N-Alkylation
-
Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone/K₂CO₃ to form N-alkylated piperazines .
Furan Ring Reactivity
The furan-2-yl group undergoes:
Electrophilic Substitution
-
Nitration at the 5-position using HNO₃/H₂SO₄.
-
Friedel-Crafts acylation with acetyl chloride/AlCl₃.
Oxidation
-
MnO₂ or DDQ oxidizes the furan to γ-lactone derivatives.
Styryl Group Transformations
The (E)-4-methylstyryl moiety enables:
Electrophilic Addition
-
Bromine in CCl₄ adds across the double bond, forming dibromostyryl derivatives.
Cycloadditions
-
Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions.
Heterocyclic Fusion Reactions
The pyridazine core participates in annulation:
Triazolo-Pyridazine Formation
Imidazopyridazinone Synthesis
Catalytic Cross-Coupling
The aryl groups enable metal-catalyzed couplings:
Suzuki-Miyaura Reaction
-
Pd(PPh₃)₄ catalyzes cross-couplings with aryl boronic acids.
Buchwald-Hartwig Amination
-
Forms C-N bonds with amines using Pd₂(dba)₃/Xantphos.
Stability Under Physiological Conditions
Hydrolysis studies reveal:
-
pH-Dependent Degradation : Rapid decomposition in acidic media (pH < 3) via sulfonamide cleavage.
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the furan ring to reactive intermediates.
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Antifungal Pyridazine Derivatives
highlights pyridazine derivatives synthesized from mucochloric acid and benzene, demonstrating antifungal activity against G. zeae and F. oxysporum. While these compounds lack the sulfonated piperazine and styryl groups present in the target compound, their shared pyridazine core suggests a common mechanism of action, possibly involving inhibition of fungal cell wall biosynthesis. However, the target compound’s furan and sulfonyl groups may confer enhanced bioavailability or specificity compared to simpler derivatives .
Table 1: Antifungal Activity Comparison
| Compound | Substituents | Antifungal Efficacy (MIC, μg/mL) |
|---|---|---|
| derivatives | Basic pyridazine core | 12–25 (against G. zeae) |
| Target compound | Furan + sulfonated styryl-piperazine | Not reported in evidence |
Anticancer Pyridazine-Piperazine Hybrids
describes pyridazine-piperazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine) as Bcl-xL inhibitors for cancer therapy. These compounds share the piperazine-pyridazine scaffold with the target compound but lack the styryl sulfonyl group. The target compound’s sulfonyl group may enhance binding to Bcl-xL’s hydrophobic groove, while the styryl group could improve membrane permeability. However, direct evidence of the target compound’s pro-apoptotic activity is absent in the provided materials .
Antimicrobial Pyridazine Analogues
reports 3-aldehyde-1-phenylpyridazine derivatives with antimicrobial activity surpassing streptomycin. Unlike the target compound, these derivatives feature aldehyde and phenyl groups, which are critical for disrupting bacterial membranes. The target compound’s sulfonated piperazine and furan may instead target bacterial enzymes (e.g., dihydrofolate reductase) due to their electronegative properties .
Table 2: Antimicrobial Activity Comparison
| Compound | Substituents | MIC (μg/mL) against E. coli |
|---|---|---|
| (Compound 3e) | 3-aldehyde-1-phenyl | 6.2 |
| Target compound | Furan + sulfonated piperazine | Not reported in evidence |
Piperazine-Substituted Pyridazines
describes 3-chloro-6-(piperazin-1-yl)pyridazine derivatives with antiplatelet and antibacterial activities. The piperazine moiety in these compounds facilitates interactions with charged residues in target proteins (e.g., thrombin). The target compound’s sulfonated piperazine may amplify these interactions while reducing off-target effects due to steric hindrance from the styryl group .
Key Structural and Functional Insights
- Sulfonyl Group: Enhances solubility and target binding compared to non-sulfonated analogues (e.g., derivatives).
- Styryl Substituent : May improve pharmacokinetic properties (e.g., half-life) relative to simpler alkyl chains (e.g., compounds).
- Furan vs. Phenyl/Aldehyde : The furan’s oxygen atom could engage in hydrogen bonding, differing from the aldehyde’s electrophilic reactivity in derivatives.
Q & A
Q. What are the recommended synthetic routes and purification methods for (E)-3-(furan-2-yl)-6-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)pyridazine?
The synthesis typically involves coupling a pyridazine core with a sulfonyl-piperazine derivative. Key steps include:
- Suzuki-Miyaura Cross-Coupling : To attach the furan-2-yl group to the pyridazine ring under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C .
- Sulfonylation : Reacting the piperazine moiety with 4-methylstyryl sulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity. Recrystallization from ethanol/water mixtures may enhance crystallinity .
Q. How is the structural identity of this compound confirmed in academic research?
A multi-technique approach is essential:
- X-ray Crystallography : Resolves the stereochemistry of the (E)-styryl group and confirms the sulfonyl-piperazine linkage. Single-crystal diffraction data (e.g., Cu-Kα radiation) provide bond lengths and angles .
- Spectroscopic Analysis :
- FT-IR : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridazine ring vibrations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine, DCM) .
- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases). The pyridazine and sulfonyl groups often anchor the ligand in hydrophobic pockets, while the styryl moiety influences selectivity .
- DFT Calculations : Gaussian 09 optimizes the geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess redox activity. Solvent effects (e.g., PCM model) improve accuracy for in vitro predictions .
- MD Simulations : GROMACS evaluates stability in lipid bilayers, critical for membrane permeability studies .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., COX-2 or PI3K) using fluorogenic substrates. Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent inhibition .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7). Use 1% DMSO as a vehicle control and validate with a stable isotope internal standard .
- Cytotoxicity : MTT assays (48–72 hr exposure) with EC₅₀ calculations. Normalize data to untreated cells and account for solvent toxicity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Impurity Profiling : HPLC-UV/ELSD detects synthetic byproducts (e.g., unreacted styryl sulfonyl chloride). Compare batch-specific bioactivity to correlate impurities with reduced efficacy .
- Experimental Reproducibility : Standardize assay conditions (e.g., cell passage number, serum concentration) across labs. Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal benchmarks .
- Thermal Stability Studies : TGA/DSC identifies decomposition temperatures. Bioactivity discrepancies may arise from compound degradation during storage or assay preparation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
